4-(4-Fluorophenyl)-2-hydrazinylthiazole
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Overview
Description
4-(4-Fluorophenyl)-2-hydrazinylthiazole: is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group at the 4-position and a hydrazine moiety at the 2-position of the thiazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the fluorophenyl group may enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-hydrazinylthiazole can be achieved through several methods. One common approach involves the reaction of 4-fluorophenylhydrazine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Fluorophenyl)-2-hydrazinylthiazole is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities .
Industry: Industrially, the compound can be utilized in the production of agrochemicals and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active ingredients for various applications .
Comparison with Similar Compounds
- **4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline
- **4-(2-Fluorophenyl)-1,3-thiazol-2-amine
- **4-(1,3-Thiazol-4-yl)aniline
Comparison: Compared to these similar compounds, 4-(4-Fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of the hydrazine moiety. This functional group imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications. The fluorophenyl group also enhances its stability and lipophilicity, which can be advantageous in drug development.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULEDUVYOUXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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